![molecular formula C9H16ClNO3 B2450646 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride CAS No. 2305253-44-3](/img/structure/B2450646.png)
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2305253-44-3 . It is a stable, white to off-white crystalline powder. The compound is optically active and exists as a single enantiomer.
Synthesis Analysis
One of the most commonly used methods involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. ASDH can also be synthesized via the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.Molecular Structure Analysis
The molecular weight of this compound is 221.68 . The IUPAC Name is 8-oxa-1-azaspiro [4.5]decane-4-carboxylic acid hydrochloride . The Inchi Code is 1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a stable, white to off-white crystalline powder. It is soluble in water and methanol and slightly soluble in ethanol and acetone. The compound has a melting point of 215-220°C and a molecular weight of 223.7 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemically significant structures. For instance, Wen (2002) detailed the synthesis and crystal structure of a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, highlighting its chiral nature and chair conformation of the cyclohexyl group (Wen, 2002).
- Ogurtsov and Rakitin (2020) developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, underscoring its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
Biological and Medicinal Chemistry Applications
- Meyers et al. (2011) identified two new fatty acid amide hydrolase (FAAH) inhibitor lead series, including 1-oxa-8-azaspiro[4.5]decane, demonstrating its significance in medicinal chemistry optimization (Meyers et al., 2011).
- Tsukamoto et al. (1995) synthesized and assessed 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, indicating their potential therapeutic application for dementia of Alzheimer's type (Tsukamoto et al., 1995).
- Tian et al. (2020) reported the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, highlighting their potential in brain imaging agents for σ1 receptors (Tian et al., 2020).
Miscellaneous Applications
- Patel et al. (2005) described the enantioselective microbial reduction of a derivative of 8-azaspiro[4.5]decane, showcasing the versatility of the compound in enantioselective reactions (Patel et al., 2005).
- Bigley and May (1969) measured the rates of decarboxylation of a related compound, 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, shedding light on its reactivity and decomposition mechanisms (Bigley & May, 1969).
Safety and Hazards
The compound has been classified as moderately hazardous . It has been associated with skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362) .
Eigenschaften
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIQWCWLGGINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C(=O)O)CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.